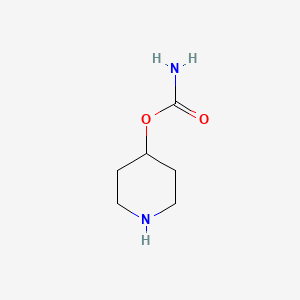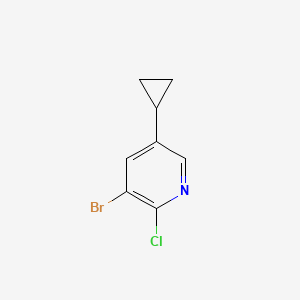
3-Bromo-2-chloro-5-cyclopropylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-2-chloro-5-cyclopropylpyridine is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of bromine, chlorine, and a cyclopropyl group attached to a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-chloro-5-cyclopropylpyridine typically involves halogenation reactions. One common method is the bromination of 2-chloro-5-cyclopropylpyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with the desired specifications.
化学反应分析
Types of Reactions
3-Bromo-2-chloro-5-cyclopropylpyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace the halogen atoms with other nucleophiles.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed to oxidize the compound.
Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used in coupling reactions to facilitate the formation of new carbon-carbon bonds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce biaryl or polyaryl compounds.
科学研究应用
3-Bromo-2-chloro-5-cyclopropylpyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound can be used in the development of bioactive molecules, such as pharmaceuticals or agrochemicals. Its halogenated structure may enhance the biological activity and selectivity of these molecules.
Medicine: Research into the potential therapeutic applications of this compound includes its use as a precursor for drug development. It may serve as a lead compound for the design of new drugs targeting specific diseases.
Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications, including the manufacture of polymers and coatings.
作用机制
The mechanism of action of 3-Bromo-2-chloro-5-cyclopropylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a desired therapeutic effect. The presence of halogen atoms can influence the compound’s binding affinity and selectivity, enhancing its efficacy in targeting specific pathways.
相似化合物的比较
Similar Compounds
- 3-Bromo-4-chloro-5-cyclopropylpyridine
- 3-Bromo-2-cyclopropylpyridine
- 3-Chloro-2-cyclopropylpyridine
- 3-Bromo-5-cyclopropylpyridine
Uniqueness
3-Bromo-2-chloro-5-cyclopropylpyridine is unique due to the specific arrangement of its substituents on the pyridine ring. The combination of bromine, chlorine, and a cyclopropyl group imparts distinct chemical properties, such as reactivity and stability, which may not be observed in similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.
属性
CAS 编号 |
1638771-41-1 |
|---|---|
分子式 |
C8H7BrClN |
分子量 |
232.50 g/mol |
IUPAC 名称 |
3-bromo-2-chloro-5-cyclopropylpyridine |
InChI |
InChI=1S/C8H7BrClN/c9-7-3-6(5-1-2-5)4-11-8(7)10/h3-5H,1-2H2 |
InChI 键 |
OXAIRJFBJOLFTM-UHFFFAOYSA-N |
规范 SMILES |
C1CC1C2=CC(=C(N=C2)Cl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-{[(1-Hydroxypropan-2-yl)amino]methyl}benzonitrile](/img/structure/B13328806.png)
![1-[(4-Methoxyphenyl)methoxy]-3-(4-pyridinyl)-2-propanone](/img/structure/B13328807.png)
![7-Oxaspiro[3.5]nonan-5-amine](/img/structure/B13328810.png)
![8-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-6-amine](/img/structure/B13328836.png)
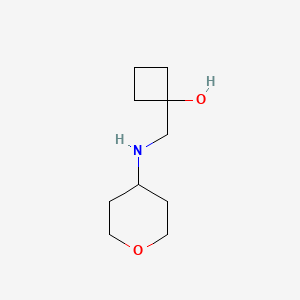
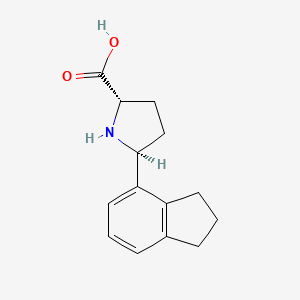

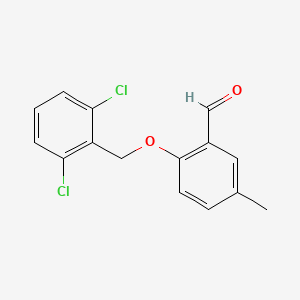
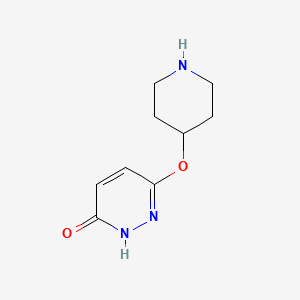
![4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol](/img/structure/B13328874.png)
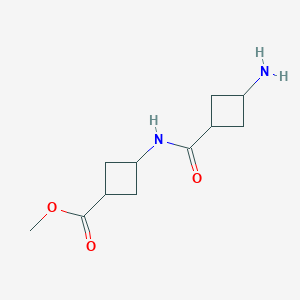
![1-Benzyl-3-bromobicyclo[1.1.1]pentane](/img/structure/B13328888.png)
